N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules . The compound’s structure includes a tert-butyl group, a cyanopyrimidine moiety, and a pyrrolidine ring, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of catalysts or coupling reagents to activate carboxylic acids and convert them into more active intermediates such as anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions, where carboxylic acids are activated and reacted with amines to form the desired amide bond. The process is optimized for high yield and purity, often using catalytic protocols to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved may vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to explore pharmacophore space efficiently. Its structure allows for diverse biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)18-12(20)10-5-7-19(9-10)13-16-6-4-11(8-15)17-13/h4,6,10H,5,7,9H2,1-3H3,(H,18,20) |
InChI Key |
MQYGVOODUAZSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
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